

spectroscopic data (NMR, IR, Mass Spec) for 3,4-Methylenedioxycinnamic acid

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Compound of Interest

Compound Name: 3,4-Methylenedioxycinnamic acid

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Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **3,4-Methylenedioxycinnamic acid** (MDCA), a significant intermediate in pharmaceutical and organic synthesis.^{[1][2]} As a derivative of cinnamic acid, MDCA's characterization is crucial for researchers in drug development and material science, where unambiguous structural confirmation is paramount.^{[2][3]} This document moves beyond a simple data repository, offering insights into the causality behind the spectral features and outlining self-validating protocols for data acquisition.

The molecular structure of **3,4-Methylenedioxycinnamic acid**, with the IUPAC name (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid, forms the basis of our spectroscopic investigation.^[4] Its formula is C₁₀H₈O₄ with a molecular weight of approximately 192.17 g/mol .^{[5][6]}

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Caption: ¹H NMR assignments on the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While less sensitive, it is invaluable for confirming the number and electronic environment of all carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
- Instrumentation: Acquired on the same NMR spectrometer as the proton spectrum.
- Acquisition Parameters:
 - Technique: Proton-decoupled (zgpg30 or similar) to produce singlets for all carbon signals, simplifying the spectrum.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

¹³C NMR Data Interpretation

The spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the MDCA molecule. The chemical shifts are indicative of the carbon type (sp², sp³, carbonyl).

Chemical Shift (δ) ppm	Assignment
~168	Carboxylic Acid Carbonyl (C=O)
~149	Aromatic C-O
~148	Aromatic C-O
~145	Vinyl Carbon (Ar-CH=)
~128	Aromatic C-C (quaternary)
~125	Aromatic CH
~117	Vinyl Carbon (=CH-COOH)
~109	Aromatic CH
~107	Aromatic CH
~102	Methylenedioxy Carbon (-O-CH ₂ -O-)

Note: Assignments are based on typical chemical shifts for these functional groups and may require 2D NMR techniques like HSQC/HMBC for definitive confirmation. [9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of MDCA is characterized by strong absorptions corresponding to the carboxylic acid and the conjugated π -system.

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly on the ATR crystal. This is the most common and convenient method.

- Potassium Bromide (KBr) Pellet: ~1 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Data Interpretation

The key diagnostic bands in the IR spectrum of MDCA confirm its structural integrity. [7] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. [8]

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic Acid)
~1680	Strong, Sharp	C=O stretch (Conjugated Carboxylic Acid)
~1625	Medium	C=C stretch (Alkene)
~1500, ~1440	Medium	C=C stretch (Aromatic Ring)
~1250, ~1040	Strong	C-O stretch (Aryl ether and acid)

| ~930 | Medium | =C-H bend (trans-alkene out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: Mass Spectrum Acquisition

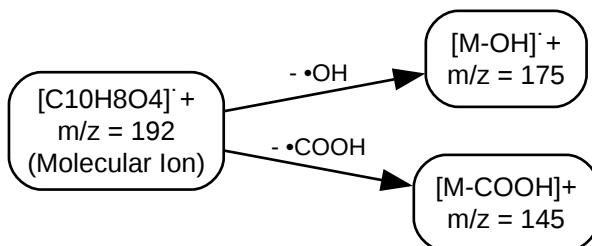
- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- [4]2. Ionization Method: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that provides reproducible fragmentation patterns.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation

The EI mass spectrum of MDCA shows a clear molecular ion peak and a logical fragmentation cascade.

m/z	Relative Intensity (%)	Proposed Fragment
192	High	[M] ⁺ (Molecular Ion)
191	Moderate	[M-H] ⁺
175	Low	[M-OH] ⁺
145	Moderate	[M-COOH] ⁺

The fragmentation is initiated by the loss of stable neutral molecules or radicals from the molecular ion.



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Caption: Simplified EI-MS fragmentation pathway for MDCA.

References

- PubChem. (n.d.). **3,4-Methylenedioxycinnamic acid**. National Center for Biotechnology Information.
- NIST. (n.d.). **3,4-Methylenedioxycinnamic acid**. NIST Chemistry WebBook.
- NIST. (n.d.). **3,4-Methylenedioxycinnamic acid** IR Spectrum. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of **3,4-Methylenedioxycinnamic acid** (CAS 2373-80-0).
- NIST. (n.d.). Condensed phase thermochemistry data for **3,4-Methylenedioxycinnamic acid**. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0000930).
- NIST. (n.d.). Notes on **3,4-Methylenedioxycinnamic acid**. NIST Chemistry WebBook.
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, DMSO , experimental) (HMDB0002035).
- ResearchGate. (n.d.). ^1H -NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g.
- Doc Brown's Chemistry. (n.d.). ^1H & ^{13}C NMR spectra IR infrared spectrum of cinnamic acid.
- Organic Chemistry Data. (n.d.). ^{13}C NMR Chemical Shifts.

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Sources

- 1. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3,4-Methylenedioxycinnamic acid | C₁₀H₈O₄ | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Methylenedioxycinnamic acid [webbook.nist.gov]

- 6. 3,4-(Methylenedioxy)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3,4-Methylenedioxycinnamic acid [webbook.nist.gov]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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